molecular formula C10H21NO3 B13157245 tert-Butyl 2-(aminooxy)-4-methylpentanoate

tert-Butyl 2-(aminooxy)-4-methylpentanoate

Cat. No.: B13157245
M. Wt: 203.28 g/mol
InChI Key: DQKAKEXCYLQWDB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminooxy)-4-methylpentanoate is an organic compound that features a tert-butyl ester group, an aminooxy group, and a methylpentanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(aminooxy)-4-methylpentanoate typically involves the reaction of tert-butyl 2-bromoacetate with an aminooxy compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually stirred at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production and better control over reaction parameters, leading to higher efficiency and sustainability compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminooxy)-4-methylpentanoate undergoes various types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group can yield nitroso or nitro compounds, while reduction of the ester group results in the formation of alcohols.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminooxy)-4-methylpentanoate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the formation of oxime derivatives. This reactivity is exploited in various biochemical assays and synthetic applications .

Properties

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

tert-butyl 2-aminooxy-4-methylpentanoate

InChI

InChI=1S/C10H21NO3/c1-7(2)6-8(14-11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3

InChI Key

DQKAKEXCYLQWDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)ON

Origin of Product

United States

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